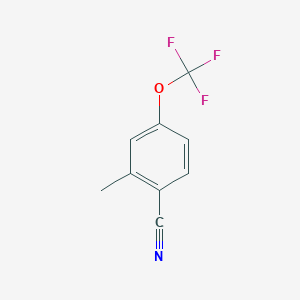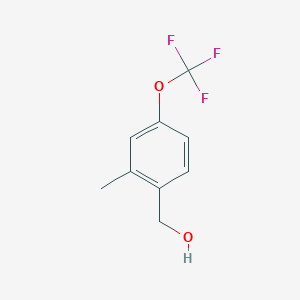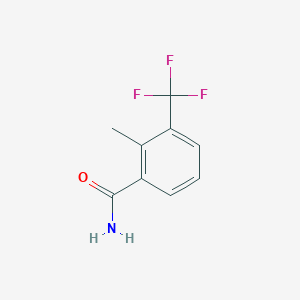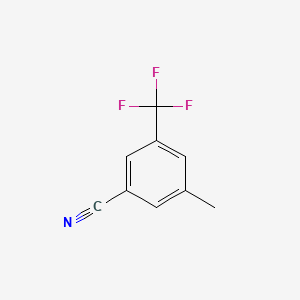![molecular formula C20H23NO5 B1305721 ベンジル-[1-(4-メトキシフェニル)-ブト-3-エニル]-アミン CAS No. 435345-18-9](/img/structure/B1305721.png)
ベンジル-[1-(4-メトキシフェニル)-ブト-3-エニル]-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine is an organic compound with the molecular formula C20H23NO It is characterized by the presence of a benzyl group, a methoxy-substituted phenyl ring, and an amine group attached to a butenyl chain
科学的研究の応用
Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is believed to interact with its targets through various types of binding . The presence of a benzene ring in the compound could potentially affect the stability of radicals and carbocations .
Biochemical Pathways
It’s known that reactions at the benzylic position of alkyl benzenes can involve free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The presence of a benzene ring and an amine group in the compound could potentially influence its pharmacokinetic properties .
Result of Action
Similar compounds have been known to have various biological effects, including antimicrobial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine. For instance, the compound’s reactivity can be affected by the presence of other chemicals in the environment . Furthermore, the compound’s stability could be influenced by factors such as temperature, pH, and light exposure .
生化学分析
Biochemical Properties
Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, the benzyl group can undergo free radical bromination, nucleophilic substitution, and oxidation reactions
Cellular Effects
Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic flux and gene expression patterns . These effects are essential for exploring the compound’s potential therapeutic applications and understanding its impact on cellular health.
Molecular Mechanism
The molecular mechanism of Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access, or it may activate enzymes by stabilizing their active conformations . These interactions lead to changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to altered biochemical interactions . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function, while high doses could lead to toxic or adverse effects . Researchers must carefully consider dosage levels to balance therapeutic benefits and potential risks when using this compound in animal studies.
Metabolic Pathways
Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine within cells and tissues are essential for understanding its biochemical effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function.
Subcellular Localization
Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact the compound’s interactions with biomolecules and its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine typically involves the following steps:
Formation of the Butenyl Chain: The butenyl chain can be synthesized through a series of reactions starting from simple alkenes or alkynes. For example, a Heck reaction can be employed to couple an alkene with an aryl halide, forming the desired butenyl chain.
Introduction of the Methoxy Group: The methoxy group can be introduced via electrophilic aromatic substitution, where a methoxy group is added to the phenyl ring using methanol and a strong acid catalyst.
Formation of the Amine Group: The amine group can be introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine can undergo oxidation reactions, where the amine group is oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the phenyl ring.
類似化合物との比較
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine.
4-Methoxyphenethylamine: Contains a methoxy-substituted phenyl ring and an ethylamine chain.
Butenylamine: A compound with a butenyl chain attached to an amine group.
Uniqueness
Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine is unique due to the combination of its structural features, including the benzyl group, methoxy-substituted phenyl ring, and butenyl chain. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
435345-18-9 |
|---|---|
分子式 |
C20H23NO5 |
分子量 |
357.4 g/mol |
IUPAC名 |
N-benzyl-1-(4-methoxyphenyl)but-3-en-1-amine;oxalic acid |
InChI |
InChI=1S/C18H21NO.C2H2O4/c1-3-7-18(16-10-12-17(20-2)13-11-16)19-14-15-8-5-4-6-9-15;3-1(4)2(5)6/h3-6,8-13,18-19H,1,7,14H2,2H3;(H,3,4)(H,5,6) |
InChIキー |
WYDUWCPZMOQSPU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(CC=C)NCC2=CC=CC=C2 |
正規SMILES |
COC1=CC=C(C=C1)C(CC=C)NCC2=CC=CC=C2.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



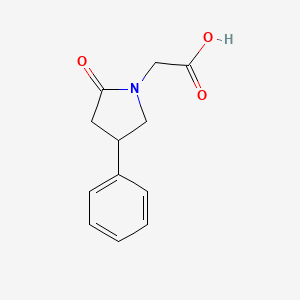
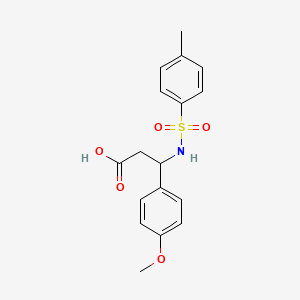
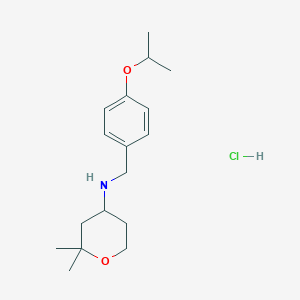
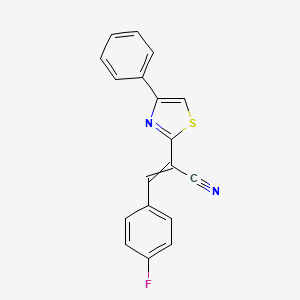
![(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride](/img/structure/B1305658.png)

![2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1305663.png)
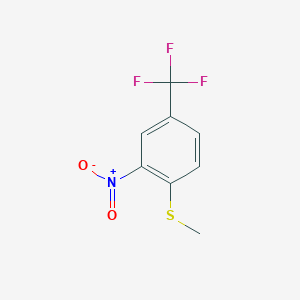
![3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B1305667.png)
